molecular formula C8H15NO2 B125759 N-(4-Hydroxycyclohexyl)acetamide CAS No. 27489-60-7

N-(4-Hydroxycyclohexyl)acetamide

Cat. No. B125759
CAS RN: 27489-60-7
M. Wt: 157.21 g/mol
InChI Key: HWAFCRWGGRVEQL-UHFFFAOYSA-N
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Description

N-(4-Hydroxycyclohexyl)acetamide is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis. The compound has been explored for its anticonvulsant activity, as well as its role as an intermediate in the synthesis of heterocyclic systems and other pharmacologically active agents .

Synthesis Analysis

The synthesis of N-(4-Hydroxycyclohexyl)acetamide derivatives has been reported in the literature. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for their anticonvulsant properties, with one of the racemic trans isomers showing significant efficacy . Additionally, a one-pot synthesis approach has been developed for N-(4-hydroxyphenyl)acetamide, a related compound, using a Pd-based catalytic system for the reductive carbonylation of nitrobenzene, which demonstrates the potential for efficient synthetic routes .

Molecular Structure Analysis

The molecular structure of N-(4-Hydroxycyclohexyl)acetamide and its derivatives has been a subject of theoretical and experimental studies. A theoretical and experimental study on the mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide provided insights into the preferred reaction pathways and the influence of temperature, pressure, and solvent effects on the epimerization process . The crystal structure of related compounds has also been analyzed to understand the conformation and possibilities of photocyclization reactions .

Chemical Reactions Analysis

N-(4-Hydroxycyclohexyl)acetamide and its analogs participate in various chemical reactions. For example, the compound has been used as an intermediate in the synthesis of novel heterocyclic systems, demonstrating its reactivity and utility in organic synthesis . The reactivity of related acetamide derivatives with aromatic amines to form heterocyclic compounds has also been reported, suggesting a common reaction pathway for these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Hydroxycyclohexyl)acetamide derivatives are crucial for their pharmacological applications. The anticonvulsant activity of these compounds has been linked to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect, with specific isomers showing a favorable therapeutic index . The study of substituent variation on related compounds, such as 4-acetamidostilbenes, has shown that the rate of N-hydroxylation can be modulated, which is important for understanding the bioactivation of aryl amides .

Scientific Research Applications

Anticonvulsant Activity

N-(4-Hydroxycyclohexyl)acetamide has been explored for its anticonvulsant properties. Research by Pękala et al. (2011) synthesized variants of this compound, finding that one racemic trans variant exhibited significant efficacy in mouse models for anticonvulsant activity. It was effective in protecting against both generalized and focal seizures, functioning through inhibition of voltage-gated sodium currents and enhancement of the GABA effect (Pękala et al., 2011).

Biotransformation Studies

The biotransformation of related compounds, such as trans-N-(4-nitroxycyclohexyl)acetamide, in dogs has been analyzed by Zell et al. (1994). This study contributes to understanding how such compounds are metabolized and eliminated in biological systems, noting that a significant amount of the drug is metabolized to N-(4-Hydroxycyclohexyl) acetamide (Zell, Neidlein, & Strein, 1994).

Chemical Synthesis and Epimerization

Wang (2013) conducted a theoretical and experimental study on the mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. This research provides insights into the chemical properties and potential synthetic pathways of this compound, indicating its versatile chemical nature and applicability in various synthesis processes (Wang, 2013).

Role in Medicinal Chemistry

In the field of medicinal chemistry, N-(4-Hydroxycyclohexyl)acetamide and its derivatives are of significant interest. For instance, Sultana et al. (2016) studied the synthesis of Zn(II) complexes derived from different aryl acetamides, showcasing their potential as enzyme inhibitors and as antileishmanial and anticancer agents. This highlights the diverse applications of N-(4-Hydroxycyclohexyl)acetamide derivatives in drug development (Sultana et al., 2016).

Analytical and Biochemical Studies

Taylor et al. (2013) developed a method for the quantification of acetaminophen (paracetamol, N-(4-hydroxyphenyl) acetamide) in various biological matrices, demonstrating the analytical relevance of N-(4-Hydroxycyclohexyl)acetamide in pharmacological studies (Taylor, Hoffman, Schniedewind, Clavijo, Galinkin, & Christians, 2013).

properties

IUPAC Name

N-(4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20946032, DTXSID701282648
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxycyclohexyl)acetamide

CAS RN

23363-88-4, 27489-60-7
Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name N-(4-Hydroxycyclohexyl)acetamide
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Record name trans-N-(4-Hydroxycyclohexyl)acetamide
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Record name N-(trans-4-Hydroxycyclohexyl)acetamide
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Record name N-(4-hydroxycyclohexyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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